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molecular formula C11H12N2O3S B8613893 [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol

[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol

Cat. No. B8613893
M. Wt: 252.29 g/mol
InChI Key: DPOQOOQTYRAKHT-UHFFFAOYSA-N
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Patent
US07501518B2

Procedure details

To a solution of the above aldehyde (1.53 g, 6.11 mmol) in CH2Cl2 (50 mL) at 0° C. was added TFA (5 mL) as described in J. Med. Chem. (1997) 40:2196. Purification by flash column chromatography using EtOAc/hexane (1:1) afforded [1-(toluene-4-sulfonyl)-1H-imidazol-2-yl]-methanol as a white solid (0.55 g, 36%). 1H NMR (CDCl3) δ 2.45 (s, 3H), 3.03 (br s, 1H), 4.84 (s, 2H), 6.99 (d, 1H, J=3.0 Hz), 7.35 (s, 1H), 7.39 (d, 2H, J=3.0 Hz), 7.83 (d, 2H, J=9.0 Hz).
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH:14]=[CH:13][N:12]=[C:11]2[CH:15]=[O:16])(=[O:9])=[O:8])=[CH:3][CH:2]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]1([CH3:17])[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH:14]=[CH:13][N:12]=[C:11]2[CH2:15][OH:16])(=[O:9])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C(=NC=C1)C=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C(=NC=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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